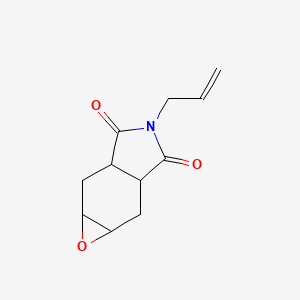

4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide

Cat. No. B8368014

M. Wt: 207.23 g/mol

InChI Key: PBRKTMZUVCWCCD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07863461B2

Procedure details

In a 50 mL three-necked flask equipped with stirrer, dropping funnel and Dimroth condenser tube there were charged 5.15 g of N-allyl-4-cyclohexene-1,2-dicarboximide, 0.23 g of methyltrioctylammonium hydrogensulfate, 0.22 g of sodium tungstate dihydrate and 0.03 g of aminomethylphosphonic acid. The mixture was heated using an oil bath kept at 90° C., and after adding 4 ml of 30% hydrogen peroxide water dropwise over a period of 30 minutes through a dropping funnel, the mixture was aged for 4 hours. It was then cooled in an ice bath, and after removing the excess hydrogen peroxide with 15 mL of saturated aqueous sodium thiosulfate, extraction was performed 5 times with 10 mL of ethyl acetate. The obtained ethyl acetate solution was dried overnight over anhydrous sodium sulfate, a rotary evaporator was used to remove the ethyl acetate solvent to obtain 3.21 g of a crude product of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide, and then purification was performed by chromatography with a column packed with 25% hydrated silica gel. Structural isomers of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide exist due to the epoxy group, and of these there were obtained 0.72 g of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide 1 and 0.56 g of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide 2. An AL-400 nuclear magnetic resonance apparatus by JEOL Corp. was used to measure the 1H-NMR and 13C-NMR spectra of the 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide 1 in a heavy chloroform solvent, thus allowing confirmation of the structure. The 1H-NMR and 13C-NMR spectra of the 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide 1 are shown in FIGS. 1 and 2, respectively, and the 1H-NMR integral values of the 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide 1 are shown in Table 1 below.

Name

hydrogen peroxide water

Quantity

4 mL

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:4]1[C:13](=[O:14])[CH:8]2[CH2:9][CH:10]=[CH:11][CH2:12][CH:7]2[C:5]1=[O:6])[CH:2]=[CH2:3].NCP(=O)(O)[OH:18].O.OO>S([O-])(O)(=O)=O.C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[O:18]1[CH:11]2[CH:10]1[CH2:9][CH:8]1[C:13](=[O:14])[N:4]([CH2:1][CH:2]=[CH2:3])[C:5](=[O:6])[CH:7]1[CH2:12]2 |f:2.3,4.5,6.7.8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.15 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)N1C(=O)C2C(CC=CC2)C1=O

|

|

Name

|

|

|

Quantity

|

0.03 g

|

|

Type

|

reactant

|

|

Smiles

|

NCP(O)(O)=O

|

|

Name

|

|

|

Quantity

|

0.23 g

|

|

Type

|

catalyst

|

|

Smiles

|

S(=O)(=O)(O)[O-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC

|

|

Name

|

|

|

Quantity

|

0.22 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]

|

Step Two

|

Name

|

hydrogen peroxide water

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

O.OO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 50 mL three-necked flask equipped with stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

kept at 90° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was then cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after removing the excess hydrogen peroxide

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

with 15 mL of saturated aqueous sodium thiosulfate, extraction

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The obtained ethyl acetate solution was dried overnight over anhydrous sodium sulfate

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the ethyl acetate solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 3.21 g of a crude product of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purification

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C2CC3C(CC21)C(=O)N(C3=O)CC=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.56 g | |

| YIELD: CALCULATEDPERCENTYIELD | 1000.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |